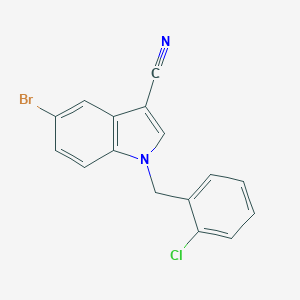
5-bromo-1-(2-chlorobenzyl)-1H-indole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-1-(2-chlorobenzyl)-1H-indole-3-carbonitrile is a synthetic compound that belongs to the class of indole derivatives. This compound has been extensively studied for its potential pharmaceutical applications.
作用机制
The mechanism of action of 5-bromo-1-(2-chlorobenzyl)-1H-indole-3-carbonitrile is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell growth and survival.
Biochemical and Physiological Effects:
5-bromo-1-(2-chlorobenzyl)-1H-indole-3-carbonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, this compound has been shown to have anti-viral activity against the hepatitis C virus.
实验室实验的优点和局限性
One advantage of using 5-bromo-1-(2-chlorobenzyl)-1H-indole-3-carbonitrile in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, this compound has been extensively studied, which means that there is a significant amount of data available on its properties and potential applications. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
未来方向
There are several future directions for research on 5-bromo-1-(2-chlorobenzyl)-1H-indole-3-carbonitrile. One potential direction is to study its potential as an anti-cancer agent in vivo. Another potential direction is to study its potential as an anti-viral agent against other viruses. Additionally, it may be possible to optimize the synthesis method to improve the yield and purity of the product. Finally, further studies are needed to fully understand the mechanism of action of this compound and how it interacts with different signaling pathways and enzymes.
合成方法
The synthesis of 5-bromo-1-(2-chlorobenzyl)-1H-indole-3-carbonitrile involves the reaction of 2-chlorobenzylamine with 5-bromo-1H-indole-3-carboxaldehyde in the presence of a catalyst such as acetic acid. The reaction proceeds through a condensation reaction to form the final product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
科学研究应用
5-bromo-1-(2-chlorobenzyl)-1H-indole-3-carbonitrile has been extensively studied for its potential pharmaceutical applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. This compound has been tested against a variety of cancer cell lines and has shown promising results in inhibiting their growth. It has also been shown to have potential as an anti-viral agent against the hepatitis C virus.
属性
分子式 |
C16H10BrClN2 |
|---|---|
分子量 |
345.62 g/mol |
IUPAC 名称 |
5-bromo-1-[(2-chlorophenyl)methyl]indole-3-carbonitrile |
InChI |
InChI=1S/C16H10BrClN2/c17-13-5-6-16-14(7-13)12(8-19)10-20(16)9-11-3-1-2-4-15(11)18/h1-7,10H,9H2 |
InChI 键 |
ALJQDYQCZQJHFN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=C2C=CC(=C3)Br)C#N)Cl |
规范 SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=C2C=CC(=C3)Br)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-({4-bromo-2-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B297351.png)
![4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B297354.png)

![4-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B297356.png)
![ethyl 2-chloro-5-[8-(diphenylmethylidene)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]benzoate](/img/structure/B297358.png)
![(10Z)-7-(4-fluorophenyl)-10-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B297362.png)
![(Z)-7-(2-methoxyphenyl)-10-((2-(prop-2-yn-1-yloxy)naphthalen-1-yl)methylene)-7,10-dihydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-9(6H)-one](/img/structure/B297363.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B297366.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]benzamide](/img/structure/B297367.png)



amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297375.png)
amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B297376.png)